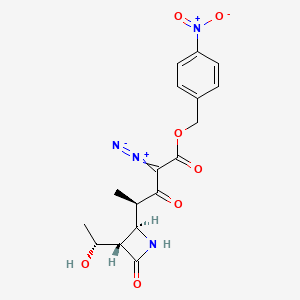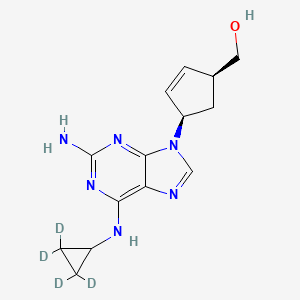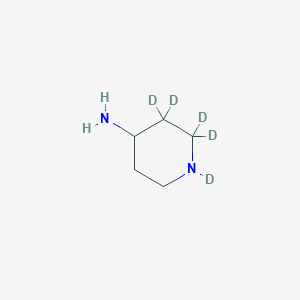
(R)-4-Nitrobenzyl 2-diazo-4-((2R,3S)-3-((R)-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions including the use of acetic anhydride–DMSO reagents leading to various derivatives through temperature-dependent pathways. For example, the reaction of p-nitrobenzyl (4-oxoazetidin-1-yl)(triphenylphosphoranediyl)acetates with these reagents produces mixtures of acetoxy and methylene derivatives (Fetter et al., 1989).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various spectroscopic and crystallographic methods. For instance, the molecular structures of methyl 2-(4-nitrophenylthio)benzoate and 2-diazoacetyl-4′-nitrodiphenyl sulphide have been determined by X-ray diffraction, revealing specific conformational features and interactions (Kucsman et al., 1986).
Chemical Reactions and Properties
The reactivity of the compound and its derivatives under various conditions highlights their chemical versatility. For example, the trapping of oxonium ylides with Michael acceptors via 1,4-addition has been investigated, demonstrating the potential for highly diastereoselective three-component reactions involving diazo compounds, alcohols, and benzylidene Meldrum's acids/4-oxo-enoates (Han et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Design
Research on the synthesis of complex chemical compounds, such as diazo compounds and nitrobenzyl derivatives, often explores their potential as drug precursors or active pharmaceutical ingredients. For example, the synthesis of mutual azo prodrugs, which include diazo and nitrobenzyl groups, has been evaluated for their therapeutic potential in treating inflammatory diseases, such as ulcerative colitis (Jilani et al., 2013). These compounds are designed to leverage enzymatic reactions within the body to release active drugs, showcasing the utility of such chemical structures in developing targeted therapies.
Cellular and Molecular Mechanisms
Compounds with nitrobenzyl moieties have been studied for their interactions with cellular components, offering insights into cellular processes and potential therapeutic mechanisms. For instance, nitroxide radicals, which can include nitrobenzyl groups, are used as contrast agents in magnetic resonance imaging (MRI) and have been studied for their antioxidant effects and participation in cellular redox reactions (Hyodo et al., 2006). These studies contribute to our understanding of cellular redox status and its implications in diseases such as cancer.
Neuroprotective Effects
Research on derivatives of 4-hydroxybenzyl alcohol, a compound structurally related to the query compound through the benzyl alcohol group, has shown neuroprotective effects against cerebral ischemia and other neurological conditions (Descamps et al., 2009). These findings indicate the potential of similar compounds in treating neurodegenerative diseases, highlighting the importance of chemical synthesis and modification in drug discovery for neurological health.
Antioxidative and Anti-inflammatory Activities
The antioxidative and anti-inflammatory activities of compounds like 4-hydroxybenzyl alcohol and its derivatives, which share structural similarities with the query compound, suggest potential applications in treating aging-related diseases and improving stress resistance (Liu et al., 2022). These activities are critical in the development of treatments for a broad range of diseases, including those related to oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
(4-nitrophenyl)methyl (4R)-2-diazo-4-[(2R,3S)-3-[(1R)-1-hydroxyethyl]-4-oxoazetidin-2-yl]-3-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O7/c1-8(13-12(9(2)22)16(24)19-13)15(23)14(20-18)17(25)28-7-10-3-5-11(6-4-10)21(26)27/h3-6,8-9,12-13,22H,7H2,1-2H3,(H,19,24)/t8-,9-,12-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXUXRZSNNSUGD-NRMKKVEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(NC1=O)C(C)C(=O)C(=[N+]=[N-])C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H](NC1=O)[C@@H](C)C(=O)C(=[N+]=[N-])C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720045 |
Source


|
| Record name | (4-nitrophenyl)methyl (4R)-2-diazo-4-[(2R,3S)-3-[(1R)-1-hydroxyethyl]-4-oxoazetidin-2-yl]-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137391-68-5 |
Source


|
| Record name | (4-nitrophenyl)methyl (4R)-2-diazo-4-[(2R,3S)-3-[(1R)-1-hydroxyethyl]-4-oxoazetidin-2-yl]-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-[2-(1H-Pyrazol-5-yl)hydrazinylidene]acetic acid](/img/structure/B1148565.png)





![6-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148576.png)


